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Compound of Interest

Compound Name: 3,4,5-Trifluoroiodobenzene

Cat. No.: B063016

In the landscape of modern medicinal chemistry and materials science, the strategic
incorporation of fluorine atoms into molecular scaffolds is a proven method for modulating
physicochemical and biological properties. Fluorine's unique characteristics—high
electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can
enhance metabolic stability, improve binding affinity, and alter electronic properties.[1] Within
the arsenal of fluorinated building blocks, 1-lodo-3,4,5-trifluorobenzene stands out as a
particularly valuable synthon. Its structure combines a highly activated C-1 bond, the primary
site for versatile cross-coupling reactions, with a dense arrangement of fluorine atoms that
imparts significant electronic effects. This guide provides an in-depth examination of the
synthesis, spectral characteristics, reactivity, and applications of this key intermediate for
researchers and drug development professionals.

Section 1: Core Properties and Safe Handling

1-lodo-3,4,5-trifluorobenzene, also known as 1,2,3-trifluoro-5-iodobenzene, is a compound
whose utility is matched by the need for careful handling.[2] Its physical and safety profiles are
summarized below.

Physicochemical Data

A compilation of essential data for 1-lodo-3,4,5-trifluorobenzene is presented in Table 1.
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Property Value Source
IUPAC Name 1,2,3-trifluoro-5-iodobenzene [2]
CAS Number 170112-66-0 [2]
Molecular Formula CeHzFsl [2]
Molecular Weight 257.98 g/mol [2]
Monoisotopic Mass 257.91533 Da [2]
Appearance Colorl.ess to pale yellow liquid 3]
or solid

Safety and Handling

As a halogenated aromatic compound, 1-lodo-3,4,5-trifluorobenzene requires handling within a
chemical fume hood using appropriate personal protective equipment (PPE), including safety
glasses, chemical-resistant gloves, and a lab coat.

GHS Hazard Statements:[2]

e H315: Causes skin irritation.

o H319: Causes serious eye irritation.

o H335: May cause respiratory irritation.

Precautionary Measures: Avoid inhalation of vapors and direct contact with skin and eyes. In
case of exposure, flush the affected area with copious amounts of water and seek medical
attention. Store in a cool, dry, well-ventilated area away from incompatible materials.

Section 2: Synthesis and Spectroscopic
Characterization

The reliable synthesis and unambiguous characterization of 1-lodo-3,4,5-trifluorobenzene are
fundamental to its application. While multiple synthetic routes are conceivable, the Sandmeyer
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reaction starting from the commercially available 3,4,5-trifluoroaniline offers a robust and logical
pathway.

Proposed Synthesis via Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry for converting an aryl amine
into an aryl halide via a diazonium salt intermediate.[4] This method is particularly effective for
introducing iodine. The causality of this choice rests on the high availability of the aniline
precursor and the generally high yields and functional group tolerance of the Sandmeyer
iodination.
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Caption: Proposed workflow for the synthesis of 1-lodo-3,4,5-trifluorobenzene.
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Experimental Protocol: Sandmeyer lodination

o Diazotization: To a stirred solution of 3,4,5-trifluoroaniline (1.0 eq) in aqueous hydrochloric
acid (3.0 eq) at 0-5 °C, add a solution of sodium nitrite (1.1 eq) in water dropwise,
maintaining the temperature below 5 °C. Stir the resulting solution for 30 minutes at this
temperature to ensure complete formation of the diazonium salt.

 lodination: In a separate flask, dissolve potassium iodide (1.5 eq) in water. Slowly add the
cold diazonium salt solution to the potassium iodide solution. Vigorous evolution of nitrogen
gas will be observed.

o Workup: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
Extract the mixture with an organic solvent (e.qg., diethyl ether or dichloromethane). Wash the
combined organic layers with aqueous sodium thiosulfate to remove excess iodine, followed
by water and brine.

« Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate
under reduced pressure. The crude product can be purified by flash column chromatography
or distillation to yield pure 1-lodo-3,4,5-trifluorobenzene.

Spectroscopic Analysis (Predicted)

Unambiguous structural confirmation is paramount. While a dedicated public spectral database
for this specific compound is sparse, its NMR spectra can be reliably predicted based on
fundamental principles and data from analogous structures.

Chemical Structure:
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Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.
General Protocol: Suzuki-Miyaura Coupling

e Setup: To a reaction vessel, add 1-lodo-3,4,5-trifluorobenzene (1.0 eq), the desired
arylboronic acid or ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPhs)4, 1-5 mol%), and a
base (e.g., K2COs, Cs2C0s3, or KsPOa4, 2-3 eq). [5]2. Solvent & Degassing: Add a solvent
system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.
Degas the mixture by bubbling argon or nitrogen through it for 15-30 minutes.

» Reaction: Heat the mixture to the required temperature (typically 80-110 °C) and monitor by
TLC or LC-MS until the starting material is consumed.

o Workup: Cool the reaction, dilute with water, and extract with an organic solvent. Wash, dry,
and concentrate the organic phase. Purify the residue by chromatography or
recrystallization.

© 2025 BenchChem. All rights reserved. 6/12 Tech Support


https://www.benchchem.com/product/b063016?utm_src=pdf-body-img
https://en.wikipedia.org/wiki/Sonogashira_coupling
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b063016?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp?)-C(sp) bond between an aryl halide
and a terminal alkyne, a critical transformation for accessing conjugated enynes and
arylalkynes used in materials and pharmaceuticals. [6][7]The reaction is co-catalyzed by
palladium and copper(l).
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Caption: Interlinked catalytic cycles of the Sonogashira coupling reaction.
General Protocol: Sonogashira Coupling

e Setup: In a flask under an inert atmosphere, combine 1-lodo-3,4,5-trifluorobenzene (1.0 eq),
a palladium catalyst (e.g., Pd(PPhs)2Clz, 1-5 mol%), and a copper(l) co-catalyst (e.g., Cul, 2-
10 mol%). [8]2. Reagents: Add a suitable solvent (e.g., THF, DMF) and an amine base (e.g.,
triethylamine, diisopropylamine), which also serves as a solvent. Add the terminal alkyne
(1.1-1.5 eq).
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e Reaction: Stir the mixture at room temperature or with gentle heating until completion, as
monitored by TLC or GC-MS.

o Workup: Remove the amine base under reduced pressure. Dilute the residue with an organic
solvent and wash with agueous ammonium chloride, water, and brine. Dry, concentrate, and

purify the product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for constructing C-
N bonds, providing access to a vast array of arylamines that are prevalent in pharmaceuticals.
[9][10]The choice of a bulky, electron-rich phosphine ligand is critical for achieving high

efficiency.
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Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
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General Protocol: Buchwald-Hartwig Amination

e Setup: In a glovebox or under an inert atmosphere, charge a reaction vessel with a
palladium source (e.g., Pdz(dba)s or Pd(OACc)z), a suitable phosphine ligand (e.g., XPhos,
RuPhos, BINAP), and a strong, non-nucleophilic base (e.g., NaOt-Bu, KsPOas, or LHMDS).
[4][11]2. Reagents: Add 1-lodo-3,4,5-trifluorobenzene (1.0 eq), the amine coupling partner
(1.1-1.5 eq), and an anhydrous aprotic solvent (e.g., toluene, dioxane).

» Reaction: Heat the sealed reaction vessel to the required temperature (typically 80-110 °C)
with stirring. Monitor the reaction's progress.

o Workup: After cooling, quench the reaction with water and extract the product into an organic
solvent. Wash the organic phase, dry over a drying agent, and remove the solvent in vacuo.
Purify the crude material via column chromatography.

Section 4: Applications in Drug Discovery and
Materials Science

The 3,4,5-trifluorophenyl moiety, readily installed using 1-lodo-3,4,5-trifluorobenzene, is a
valuable motif in advanced molecular design. Its strong electron-withdrawing nature and
potential for unique intermolecular interactions (e.g., halogen bonding, hydrogen bonding with
F-atoms) make it a desirable feature in both bioactive molecules and functional materials.

A primary application is in the synthesis of fluorinated biaryl compounds via Suzuki-Miyaura
coupling. [12]These structures are core components of many pharmaceuticals and liquid
crystals. For example, the synthesis of analogs of kinase inhibitors or other biologically active
molecules often involves the coupling of a heterocyclic boronic acid with an activated aryl
halide like 1-lodo-3,4,5-trifluorobenzene. [13] Furthermore, related structures like 2,3,4-trifluoro-
5-iodobenzoic acid have been patented as key intermediates in the synthesis of quinolone
antimicrobials and phenylaminobenzhydroxamic acid derivatives with anticancer properties.
This highlights the industrial relevance of the 1-iodo-polyfluorobenzene scaffold in constructing
complex and valuable pharmaceutical agents.

Conclusion
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1-lodo-3,4,5-trifluorobenzene is a potent and versatile chemical building block. Its well-defined
reactivity, dominated by the labile C-I bond, allows for its predictable and efficient incorporation
into complex molecules through a suite of powerful palladium-catalyzed cross-coupling
reactions. The dense fluorination pattern provides a tool for fine-tuning the electronic and
pharmacokinetic properties of target compounds. For researchers in drug discovery and
materials science, mastering the use of this reagent opens a direct path to novel, highly
functionalized molecules with enhanced performance characteristics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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